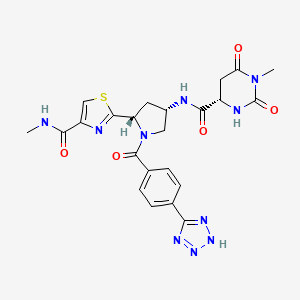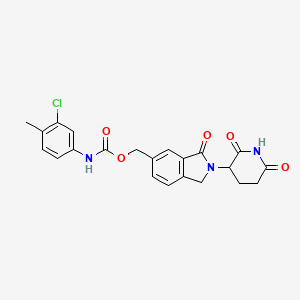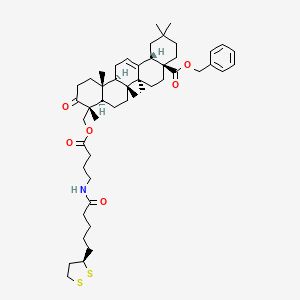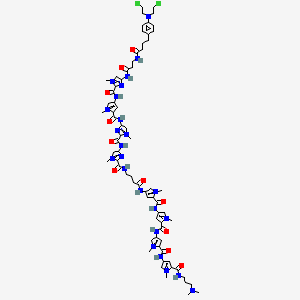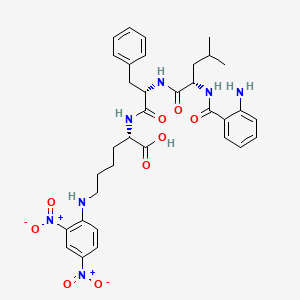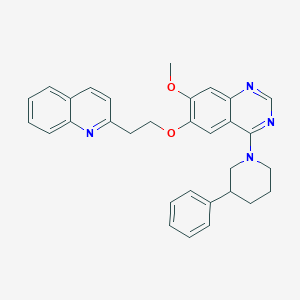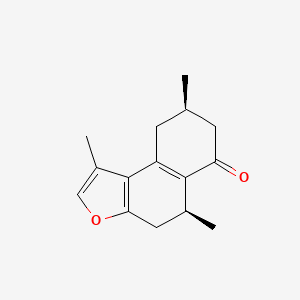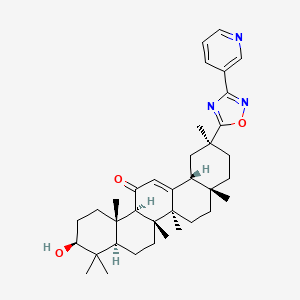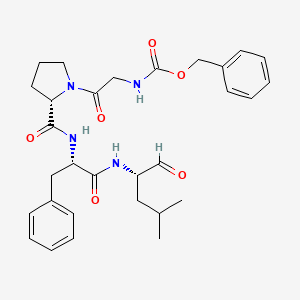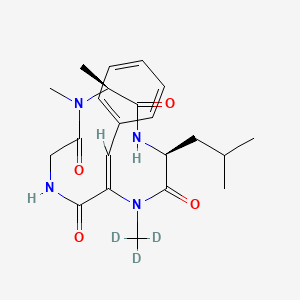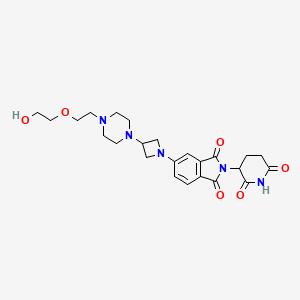
E3 Ligase Ligand-linker Conjugate 22
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 Ligase Ligand-linker Conjugate 22: is a specialized compound used in the field of targeted protein degradation. It is a part of the proteolysis-targeting chimera (PROTAC) technology, which involves the use of bifunctional molecules to induce the degradation of specific proteins. This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, facilitating the recruitment of the E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 22 involves multiple steps, starting with the preparation of the ligand for the E3 ubiquitin ligase. This is followed by the attachment of a linker molecule. The synthetic route typically involves:
Ligand Synthesis: The ligand for the E3 ligase is synthesized using standard organic synthesis techniques, often involving multiple steps of functional group transformations.
Linker Attachment: The linker is attached to the ligand through a series of coupling reactions, which may involve the use of coupling reagents such as EDCI or DCC.
Purification: The final product is purified using chromatographic techniques to ensure high purity
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and purification systems to handle large quantities of reagents and products .
Chemical Reactions Analysis
Types of Reactions: E3 Ligase Ligand-linker Conjugate 22 undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups on the ligand or linker.
Coupling Reactions: Used to attach the linker to the ligand.
Oxidation and Reduction Reactions: To modify the functional groups on the ligand or linker.
Common Reagents and Conditions:
Coupling Reagents: EDCI, DCC
Solvents: DMF, DMSO
Catalysts: Palladium-based catalysts for certain coupling reactions.
Major Products: The major product of these reactions is the this compound itself, which is then used in the synthesis of PROTAC molecules .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 22 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein function and regulation by enabling the selective degradation of target proteins.
Medicine: Potential therapeutic applications in the treatment of diseases such as cancer, where the degradation of specific proteins can inhibit disease progression.
Industry: Used in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 22 involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for the regulated degradation of proteins within the cell .
Comparison with Similar Compounds
E3 Ligase Ligand-linker Conjugate 22 can be compared with other similar compounds used in PROTAC technology, such as:
Cereblon Ligands: Used in the synthesis of PROTACs targeting different proteins.
Von Hippel-Lindau (VHL) Ligands: Another class of E3 ligase ligands used in PROTACs.
MDM2 Ligands: Used in the degradation of proteins involved in cancer progression .
Uniqueness: this compound is unique due to its specific ligand and linker combination, which provides high affinity and specificity for the target protein and E3 ligase, making it a valuable tool in targeted protein degradation .
Properties
Molecular Formula |
C24H31N5O6 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[3-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]azetidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H31N5O6/c30-10-12-35-11-9-26-5-7-27(8-6-26)17-14-28(15-17)16-1-2-18-19(13-16)24(34)29(23(18)33)20-3-4-21(31)25-22(20)32/h1-2,13,17,20,30H,3-12,14-15H2,(H,25,31,32) |
InChI Key |
HDCPKHYJVQQVIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC(C4)N5CCN(CC5)CCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


